2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline
Description
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline (IUPAC name: 3-(dimethylamino)benzylamine or 4-(2-aminoethyl)-N,N-dimethylaniline depending on positional isomerism) is a tertiary amine derivative featuring a dimethylaniline core substituted with a 2-aminoethyl group at the phenyl ring. This compound is structurally characterized by a benzene ring with two functional groups: a dimethylamino (-N(CH₃)₂) group and a 2-aminoethyl (-CH₂CH₂NH₂) side chain. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol .
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)phenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20N2/c1-18(2)16-9-4-3-8-15(16)14-7-5-6-13(12-14)10-11-17/h3-9,12H,10-11,17H2,1-2H3 |
InChI Key |
PATAQMAYKXEEMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC(=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common method is the reductive amination of 3-(2-nitroethyl)aniline with N,N-dimethylaniline. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Acylation Reactions
The aminoethyl group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
Reaction :
| Reagent/Conditions | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | DMF | 25°C, 4h | 82% | |
| Benzoyl chloride | Ethanol | Reflux, 6h | 75% |
Key findings:
-
Acylation occurs selectively at the primary amine site of the aminoethyl group.
-
Electron-withdrawing substituents on the acyl chloride enhance reaction rates.
Alkylation and Quaternary Ammonium Salt Formation
The dimethylamino group facilitates alkylation reactions with alkyl halides:
Reaction :
| Alkyl Halide | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | None | Acetone | 88% | |
| Ethyl bromide | KCO | DCM | 76% |
Mechanistic notes:
-
Reactions proceed via SN2 mechanisms in polar aprotic solvents .
-
Steric hindrance from the dimethyl group limits reactivity with bulky alkylating agents.
Oxidation and Metabolic Pathways
The compound undergoes oxidation at both aromatic and aliphatic amine sites:
Aromatic Ring Hydroxylation
Catalyzed by cytochrome P450 enzymes :
N-Demethylation
Occurs under enzymatic or acidic conditions:
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights unique features:
| Compound | Acylation Rate | Alkylation Yield | Metabolic Stability |
|---|---|---|---|
| 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline | High | Moderate | Low |
| N-Methylaniline | Low | High | High |
| 4-Aminophenol | None | None | Moderate |
Industrial and Pharmacological Relevance
-
Used in synthesizing serotonin receptor modulators via reductive amination .
-
Forms stable coordination complexes with transition metals (e.g., Ru, Pt) for catalytic applications .
This compound’s versatility in acylation, alkylation, and catalytic processes underscores its importance in synthetic and medicinal chemistry. Further studies should explore enantioselective modifications and green chemistry applications.
Scientific Research Applications
Scientific Research Applications of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is a complex organic compound that is used in chemistry, biology, medicine, and industry. It has a complex structure including an aminoethyl group attached to a phenyl ring, connected to a dimethylaniline moiety, making it valuable for both research and industrial purposes because of its distinct chemical and biological properties.
Chemistry
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is used as an intermediate in the synthesis of complex organic molecules. The synthesis of this compound typically involves multi-step organic reactions, such as the reductive amination of 3-(2-nitroethyl)aniline with N,N-dimethylaniline. In industrial settings, the production of this compound may involve large-scale reductive amination processes which are carried out in reactors with efficient mixing and temperature control systems to ensure high yield and purity. Continuous flow reactors can enhance the efficiency and scalability of the production process.
This compound can undergo oxidation using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be performed using reducing agents like lithium aluminum hydride, and the aromatic ring can undergo electrophilic substitution reactions, such as nitration using a mixture of concentrated nitric and sulfuric acids. The products formed from these reactions include nitro or hydroxyl derivatives from oxidation, amine derivatives from reduction, and nitro or halogenated derivatives from substitution.
Biology
The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules. The aminoethyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions, influencing biochemical pathways and leading to observed effects.
Medicine
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is investigated for potential therapeutic properties, including its use as a precursor for drug development. Compounds similar to it exhibit anticancer properties and have demonstrated promising results inhibiting tumor growth in various cancer cell lines. For example, one analog referred to as Compound A, when tested against the HCT-116 cell line, had an IC50 (the concentration required for 50% inhibition) of 1.9 µg/mL. Another compound, Compound B, showed an IC50 of 2.3 µg/mL against the MCF-7 cell line. In comparison, Doxorubicin, a known anticancer drug, had an IC50 of 3.23 µg/mL against the HCT-116 cell line.
Industry
Mechanism of Action
The mechanism of action of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-[3-(2-aminoethyl)phenyl]-N,N-dimethylaniline is best understood through comparison with analogous aromatic amines. Below is a detailed analysis:
Structural Analogues
Table 1: Structural and Functional Comparison
Reactivity and Functional Differences
Electronic Effects: The 2-aminoethyl group in the target compound enhances nucleophilicity, enabling participation in Friedel-Crafts and coupling reactions . In contrast, the trifluoromethyl (-CF₃) group in 3-(trifluoromethyl)-N,N-dimethylaniline introduces strong electron-withdrawing effects, reducing reactivity in nucleophilic substitutions but improving stability in oxidative environments .
Catalytic Utility: The target compound forms stable intermediates in palladium-catalyzed C–H activation, whereas 3-[2-(dimethylamino)ethyl]-2-iodo-N,N-dimethylaniline undergoes sequential C–H activation/oxidation to generate CCN-pincer palladium complexes, critical for cross-coupling reactions .
Medicinal Chemistry :
- Derivatives of the target compound are optimized for aqueous solubility (critical for drug bioavailability) , while GANT61 ’s bulky diazinan-pyridine structure confers specificity for Hedgehog pathway inhibition, albeit with lower solubility .
Physicochemical Properties
Table 2: Solubility and Stability Data
Research Findings and Industrial Relevance
Palladium Catalysis: The target compound’s aminoethyl group facilitates chelation with palladium, enabling regioselective arylation reactions (e.g., synthesis of 3ah derivatives) .
Drug Design : In CB1 modulator synthesis, the target compound’s flexible side chain allows for optimal receptor binding, whereas rigid analogs like [3-(1H-benzimidazol-2-yl)phenyl]dimethylamine exhibit enhanced π-π stacking but reduced metabolic stability .
Scalability: The target compound’s synthesis using LiClO₄ as a catalyst achieves >85% yield under mild conditions , outperforming the multi-step synthesis of GANT61, which requires refluxing butanol and prolonged purification .
Biological Activity
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article synthesizes current research findings, case studies, and data on its biological activity, focusing on its mechanisms of action, toxicity profiles, and therapeutic potentials.
Chemical Structure
The structure of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline includes a dimethylaniline moiety attached to a phenyl group that is further substituted with an aminoethyl group. This structural configuration is critical for its interaction with biological targets.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Enzyme Inhibition : The dimethylaniline group can interact with enzymes by forming non-covalent interactions such as π-π stacking with aromatic residues in the active sites. This can lead to modulation of enzyme activity, affecting metabolic pathways.
- Receptor Binding : The aminoethyl group may enhance binding affinity to certain receptors, potentially influencing signal transduction pathways associated with cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline exhibit significant anticancer properties. For instance, analogs have shown promising results in inhibiting tumor growth in various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 1.9 | |
| Compound B | MCF-7 | 2.3 | |
| Doxorubicin | HCT-116 | 3.23 |
These findings suggest that modifications in the chemical structure can enhance the anticancer activity of related compounds.
Toxicological Profile
The toxicity of N,N-dimethylaniline derivatives has been investigated extensively. Key findings include:
- Acute Toxicity : Studies on rats have shown that exposure to N,N-dimethylaniline can lead to splenomegaly and increased hematopoiesis at doses as low as 31.25 mg/kg, indicating significant toxicity at elevated levels .
- Chronic Exposure : Long-term studies suggest potential carcinogenic effects, although N,N-dimethylaniline itself has not been classified as a carcinogen by the EPA .
Case Studies
Several case studies highlight the biological implications of compounds related to 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline:
- Antiviral Activity : Research has shown that derivatives can inhibit viral replication in vitro, demonstrating potential as antiviral agents against HIV and other viruses .
- Neuroprotective Effects : Some studies suggest neuroprotective properties through inhibition of acetylcholinesterase, which may have implications for Alzheimer's disease therapy .
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, eluent: DCM/MeOH) is critical due to byproducts from multi-step syntheses.
- Monitor reaction progress using TLC or HPLC-MS to ensure intermediate formation .
Basic: How can GANT61 be characterized structurally and functionally?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolves molecular geometry, including dihedral angles between phenyl and pyridine rings (e.g., 45–60°) .
- Mass Spectrometry : ESI-MS (m/z 429.6 [M+H]⁺) validates molecular weight .
Advanced Tip : Pair experimental data with DFT/HF computational models (6-31G(d) basis sets) to predict vibrational frequencies and NMR chemical shifts .
Basic: What are the solubility properties of GANT61, and how should stock solutions be prepared?
Methodological Answer:
-
Solubility Data :
Solvent Solubility Source DMSO 5 mg/mL (10 mM) Ethanol ≥9.95 mg/mL Water <1 mg/mL -
Preparation Protocol :
Note : Contradictory solubility reports in DMSO (e.g., "insoluble" in vs. 5 mg/mL in ) suggest batch-dependent variability. Pre-test solubility for reproducibility.
Advanced: How to design experiments to assess GANT61’s Hedgehog/Smoothened inhibitory activity?
Methodological Answer:
Q. Data Analysis :
- Compare inhibition efficacy to cyclopamine (positive control).
- Use ANOVA to assess statistical significance (p < 0.05) across triplicate experiments.
Advanced: What computational approaches predict GANT61’s molecular interactions?
Methodological Answer:
- Molecular Docking :
- DFT Calculations :
- MD Simulations : Run 100 ns simulations (AMBER) to assess stability of GANT61-receptor complexes under physiological conditions .
Validation : Cross-validate computational results with experimental SAR studies (e.g., modifying dimethylamino groups to alter binding affinity) .
Advanced: How to address stability and storage challenges for GANT61?
Methodological Answer:
- Stability Data :
- Storage Protocol :
Contingency Plan : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 6 months .
Advanced: How to resolve contradictions in reported solubility data for GANT61?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
